2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide
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Description
2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Biological Activity
2-Phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide is a synthetic compound with the molecular formula C19H18N4O2 and a molecular weight of 334.379 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of targeting various diseases. This article discusses its biological activity, including mechanisms of action, interaction with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a phenoxy group , a pyridinyl moiety , and a pyrazinyl unit linked through a propanamide backbone. The presence of these functional groups suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C19H18N4O2 |
Molecular Weight | 334.379 g/mol |
Purity | Typically 95% |
IUPAC Name | This compound |
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Specifically, it has been noted for its ability to induce apoptosis in tumor cells by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects : Due to its structural characteristics, the compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- The amide group may facilitate interactions with specific enzymes or receptors involved in cell signaling pathways.
- The pyridine and pyrazine rings could participate in π-stacking interactions with nucleic acids or proteins, influencing their structure and function.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Various in vitro assays have demonstrated that the compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate significant potency compared to standard chemotherapeutic agents.
- Animal Models : In vivo studies using murine models have shown that administration of this compound can reduce tumor growth significantly when compared to control groups. These findings support its potential as an anticancer therapeutic.
- Mechanistic Studies : Research involving molecular docking simulations has provided insights into how this compound interacts with target proteins, suggesting binding affinities that warrant further investigation.
Properties
IUPAC Name |
2-phenoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14(25-16-5-3-2-4-6-16)19(24)23-13-17-18(22-12-11-21-17)15-7-9-20-10-8-15/h2-12,14H,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVXPHGJDAREEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1C2=CC=NC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.